17-Deoxy Cortienic Acid

Analytical Chemistry Pharmaceutical Impurity Profiling Corticosteroid Stability

ANDA submissions face rejection when non-authentic impurity standards generate mismatched retention times and false-negative results in forced degradation studies. 17-Deoxy Cortienic Acid (CAS 2394-25-4) is the mandatory certified reference standard for Hydrocortisone Impurity H / Corticosterone Impurity 2 identification under ICH Q3A/B: • Definitive 17β-carboxylic acid structure yields unique reversed-phase HPLC retention (RRT ≈ 0.3) and MS/MS fragmentation-eliminating misidentification in stability-indicating method validation • Supplied with full characterization data (COA, HPLC, MS, NMR) and USP/EP traceability, meeting ISO 17025/17034 requirements • Single procurement satisfies both Hydrocortisone Impurity H and Corticosterone Impurity 2 compendial testing mandates

Molecular Formula C20H28O4
Molecular Weight 332.44
CAS No. 2394-25-4
Cat. No. B584802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Deoxy Cortienic Acid
CAS2394-25-4
Synonyms11β-Hydroxy-3-oxo-androst-4-ene-17β-carboxylic Acid;  11β-Hydroxy-3-oxoandrost-4-ene-17β-carboxylic Acid; 
Molecular FormulaC20H28O4
Molecular Weight332.44
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O
InChIInChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,17+,19-,20-/m0/s1
InChIKeyXEFVQCSDIKHROY-SEMYFXIOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Deoxy Cortienic Acid: Identity and Procurement


17-Deoxy Cortienic Acid (CAS 2394-25-4, molecular formula C20H28O4, molecular weight 332.44 g/mol) is a steroid 17β-carboxylic acid and a key impurity and degradation product in corticosteroid pharmaceutical profiles, formally classified as Corticosterone Impurity 2 and Hydrocortisone Impurity H [1]. It is characterized by a carboxylic acid group at the C17 position, an 11β-hydroxy function, and a 3-oxo group on the androst-4-ene backbone, distinguishing it from the 17α-hydroxy-bearing parent corticosteroids . This compound serves as a critical analytical reference standard for regulatory compliance in ANDA submissions and commercial production of hydrocortisone and corticosterone APIs, and functions as a synthetic precursor in the preparation of macrolactonolide anti-inflammatory agents [2].

Certified impurity standard for ANDA/DMF submissions
Unique C17 β-carboxylic acid identity for HPLC/MS differentiation
Synthetic precursor for macrolactonolide anti-inflammatory research

Why Generic Impurity Standards Cannot Substitute


The substitution of 17-Deoxy Cortienic Acid with other corticosteroid-related impurities (e.g., Cortienic Acid, Prednienic Acid, or other EP Impurity H variants) is analytically and regulatorily invalid due to fundamentally different chromatographic retention behavior, structural determinants of recognition, and degradation pathway specificity. The 17β-carboxylic acid moiety confers a unique reversed-phase HPLC retention time and mass spectrometric fragmentation pattern that is not recapitulated by 17α-hydroxy or 17β-carboxamide analogs [1]. Regulatory guidance (ICH Q3A/B) mandates identification and quantification of specified impurities based on retention time matching against a certified reference standard of the exact chemical entity; the use of any other compound—even a structurally related cortienic acid derivative—will produce false-negative or false-positive results in forced degradation studies, method validation, and stability testing, thereby compromising ANDA and DMF submissions . Furthermore, the specific synthetic utility of the 17β-carboxylic acid handle in macrolactonolide conjugation chemistry cannot be replaced by 17α-hydroxy acids or esters .

Cortienic Acid differs in MW (+16 Da) and HPLC RRT (>0.4 shift); retention mismatch may cause misidentification in impurity profiling.
EP Impurity H (7α-hydroxyhydrocortisone) is a distinct chemical entity; using it invalidates pharmacopoeial method specificity.
17α-hydroxy cortienic acids lack direct 17β-COOH reactivity for macrolactonolide amidation, requiring additional synthetic steps.

Differentiation from Closest Analogs and Impurities


Structural Basis for HPLC and MS Differentiation

17-Deoxy Cortienic Acid possesses a 17β-carboxylic acid group (C20H28O4, MW 332.44) and lacks the 17α-hydroxy group, whereas the closest analog Cortienic Acid (CAS 3597-45-3) retains both 11β-hydroxy and 17α-hydroxy substituents (C20H28O5, MW 348.44) [1]. This structural difference results in a mass shift of 16 Da and a significantly different reversed-phase chromatographic retention profile. In validated HPLC methods for hydrocortisone impurity analysis, 17-Deoxy Cortienic Acid elutes with a relative retention time (RRT) of approximately 0.3, whereas Cortienic Acid elutes at a later RRT (approximately 0.7–0.9) under identical conditions [2]. The use of Cortienic Acid as a surrogate standard would therefore lead to misidentification of impurity peaks and erroneous quantification in ANDA regulatory submissions.

HPLC/MS Differentiation
Head-to-head
MW 332.44, RRT ≈0.3 vs. Cortienic Acid 348.44, RRT ≈0.7–0.9
Prevents misidentification in ANDA impurity methods
Reversed-phase HPLC per EP/USP monograph approaches
Analytical Chemistry Pharmaceutical Impurity Profiling Corticosteroid Stability

Purity and Identity vs. EP Impurity H

17-Deoxy Cortienic Acid is supplied as Hydrocortisone Impurity H with a certified purity of ≥95% (typical batch analysis ≥99% by HPLC) and is fully characterized by 1H-NMR, 13C-NMR, MS, and IR spectroscopy . In contrast, the European Pharmacopoeia (EP) Impurity H for hydrocortisone is a distinct chemical entity: 7α,11β,17,21-tetrahydroxypregn-4-ene-3,20-dione (7α-hydroxyhydrocortisone, CAS N/A, MW 378.47) . The two compounds are not interchangeable for regulatory purposes. The USP and EP monographs for hydrocortisone specify different impurity profiles; the use of the incorrect 'Impurity H' standard will invalidate method validation and quality control data, as the chromatographic peaks do not co-elute . Furthermore, 17-Deoxy Cortienic Acid is offered with full traceability to USP/EP standards upon request, a critical feature for ANDA and DMF filings .

Purity vs EP Impurity H
Head-to-head
17-Deoxy Cortienic Acid (C20H28O4) vs EP Impurity H (C21H30O6, ΔMW 46.03)
Correct standard selection avoids regulatory method failure
COA, NMR, MS, IR characterization provided
Regulatory Science Analytical Method Validation ANDA Submission

Synthetic Utility in Macrolactonolide Conjugation

17-Deoxy Cortienic Acid was specifically utilized as a steroid 17β-carboxylic acid building block in the synthesis of macrolactonolides, a novel class of anti-inflammatory compounds designed to combine the immune-cell accumulation properties of macrolides with the anti-inflammatory activity of glucocorticoids . The conjugation chemistry requires a free 17β-carboxylic acid for amide bond formation with 9a-N-(3-aminoalkyl) derivatives of 9-deoxo-9a-aza-9a-homoerythromycin A [1]. In contrast, the 17α-hydroxy-bearing cortienic acid analogs (e.g., Cortienic Acid, Prednienic Acid) are not suitable for this direct amidation without prior functional group manipulation, which introduces additional synthetic steps and reduces yield. The macrolactonolides derived from 17-Deoxy Cortienic Acid exhibited significant anti-inflammatory activity in ovalbumin-induced asthma models in rats, validating the utility of this specific 17β-carboxylic acid intermediate [2].

Macrolactonolide Conjugation
Class-level
17β-COOH enables direct amide coupling; 17α-OH analogs require functional group manipulation
Reported conjugate in vivo model response context
Amide coupling with 9a-N-(3-aminoalkyl) macrolide derivatives
Medicinal Chemistry Soft Drug Design Anti-inflammatory Agents

Physicochemical Differentiation: Melting Point and Solubility

17-Deoxy Cortienic Acid exhibits a melting point of 253–255 °C (decomposition) . In comparison, Cortienic Acid (CAS 3597-45-3) has a significantly higher boiling point of 565.9 °C at 760 mmHg (predicted) and a different solubility profile (slightly soluble in DMSO and ethanol) . Prednienic Acid (CAS 37927-29-0, also known as Δ1-Cortienic Acid) has a molecular weight of 346.42 g/mol and is supplied as a white solid with low water solubility . The melting point of 17-Deoxy Cortienic Acid is >260 °C (dec.) in some reports [1]. These differences in thermal behavior and solubility in acetonitrile (slightly, heated), chloroform (slightly, heated), and DMSO (slightly) are critical for correct identification during receipt, storage, and preparation of stock solutions for analytical method development. Confusion with other cortienic acid derivatives can lead to precipitation in HPLC mobile phases or incorrect sample preparation.

Melting Point & Solubility
Reported
MP 253–255 °C (dec.); slightly soluble in DMSO, heated ACN/CHCl3
Aids correct identification and stock solution preparation
Solubility profile differs from Cortienic and Prednienic Acids
Physicochemical Characterization Preformulation Reference Standard Handling

Regulatory Naming and Parent Drug Association

17-Deoxy Cortienic Acid is officially designated as Corticosterone Impurity 2 when referencing the parent drug corticosterone [1], and as Hydrocortisone Impurity H when referencing hydrocortisone [2]. This dual nomenclature is unique among cortienic acid derivatives and reflects its origin from the oxidative degradation of the 17-dihydroxyacetone side chain of both corticosterone and hydrocortisone . In contrast, Cortienic Acid (CAS 3597-45-3) is primarily a metabolite of prednisolone and hydrocortisone but is not listed as a specified impurity in either USP or EP monographs for corticosterone [3]. Prednienic Acid (Δ1-Cortienic Acid) is associated with prednisolone and is designated as Prednisolone 17-β Hydroxyacid or Prednisolone Sodium Phosphate USP Impurity B [4]. The specific association of 17-Deoxy Cortienic Acid with both corticosterone and hydrocortisone impurity profiles means it is a required reference standard for ANDA submissions involving either API, whereas Cortienic Acid may not satisfy regulatory requirements for corticosterone-specific impurity testing.

Regulatory Naming
Class-level
Corticosterone Impurity 2 & Hydrocortisone Impurity H; Cortienic Acid not a specified corticosterone impurity
Covers two ANDA impurity requirements with one standard
USP/EP monographs and ICH Q3A guidelines
Regulatory Compliance Impurity Classification Pharmacopoeial Standards

Key Procurement Scenarios Based on Differentiated Evidence


ANDA/DMF Impurity Profiling for Corticosteroids

Regulatory affairs and quality control departments require 17-Deoxy Cortienic Acid as a certified reference standard for the identification and quantification of Corticosterone Impurity 2 / Hydrocortisone Impurity H in API release testing and stability studies. The use of any other cortienic acid derivative (e.g., Cortienic Acid or Prednienic Acid) will fail method validation due to mismatched retention times and mass spectral signatures. This standard is essential for demonstrating compliance with ICH Q3A impurity thresholds and for successful ANDA and DMF submissions to the FDA and EMA [1]. The product is supplied with full characterization data (COA, HPLC, MS, NMR) and traceability to USP/EP standards, meeting ISO 17025/17034 requirements .

Macrolactonolide Synthesis for Anti-Inflammatory Candidates

Medicinal chemistry groups developing soft corticosteroid-macrolide conjugates (macrolactonolides) utilize 17-Deoxy Cortienic Acid as the key 17β-carboxylic acid intermediate for amide bond formation with macrolide amine derivatives. This specific reactivity is documented in the foundational macrolactonolide literature (Tomaskovic et al., 2013) and is not directly achievable with 17α-hydroxy cortienic acid analogs without additional synthetic steps . The resulting macrolactonolides have demonstrated in vivo anti-inflammatory activity in rat models of asthma, providing a validated pathway for next-generation anti-inflammatory drug development [2].

Forced Degradation and Stability-Indicating Methods

Analytical development laboratories conducting forced degradation studies on hydrocortisone or corticosterone drug substances use 17-Deoxy Cortienic Acid as the authentic degradation product standard to establish method specificity and accuracy. The compound is formed via oxidative cleavage of the 17-dihydroxyacetone side chain under base-catalyzed conditions in the presence of oxygen . Its unique chromatographic behavior (RRT ≈ 0.3) and mass spectral fragmentation pattern serve as a definitive marker for degradation pathway elucidation, enabling the development of validated, stability-indicating HPLC methods required for regulatory submissions [3].

Pharmacopoeial Compliance Reference Standard

Pharmaceutical QC laboratories performing compendial testing per USP or EP monographs for corticosterone and hydrocortisone APIs must use 17-Deoxy Cortienic Acid as the reference standard for the specified impurity. The compound's dual designation as Corticosterone Impurity 2 and Hydrocortisone Impurity H means a single procurement covers two distinct regulatory requirements [4]. The standard is available with purity ≥95% and can be provided with USP/EP traceability upon request, ensuring seamless integration into existing QC workflows .

Application
Selection Property
Validation Focus
ANDA/DMF impurity profiling
Certified reference standard with USP/EP traceability
Retention time and MS matching per ICH Q3A
Macrolactonolide research synthesis
17β-carboxylic acid intermediate
Amide conjugation reactivity and selectivity
Forced degradation & stability-indicating methods
Authentic degradation product standard
Method specificity and degradation pathway confirmation
Pharmacopoeial QC testing
Dual-impurity designation (corticosterone/hydrocortisone)
Compendial method compliance (USP/EP)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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